REACTION_SMILES
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[BH3:4].[CH2:27]([O:28][CH2:29][CH3:30])[CH3:31].[CH3:1][S:2][CH3:3].[CH3:23][CH:24]([OH:25])[CH3:26].[CH3:5][C:6]([C:7](=[O:8])[O:9][CH2:10][CH3:11])([c:12]1[cH:13][c:14]([O:19][CH2:20][CH3:21])[c:15]([I:18])[cH:16][cH:17]1)[CH3:22]>>[CH3:5][C:6]([CH2:7][OH:8])([c:12]1[cH:13][c:14]([O:19][CH2:20][CH3:21])[c:15]([I:18])[cH:16][cH:17]1)[CH3:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)O
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Name
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CCOC(=O)C(C)(C)c1ccc(I)c(OCC)c1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C(C)(C)c1ccc(I)c(OCC)c1
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Name
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|
Type
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product
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Smiles
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CCOc1cc(C(C)(C)CO)ccc1I
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |